5-(4-methoxyphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-Methoxyphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 4-methoxybenzoyl chloride with 2-methylphenylamine in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization using a suitable reagent like phosphorus oxychloride to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products Formed
Oxidation: Formation of 5-(4-hydroxyphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide.
Reduction: Formation of 5-(4-methoxyphenyl)-N-(2-methylphenyl)-dihydro-1,2-oxazole-3-carboxamide.
Substitution: Formation of 5-(4-halophenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Hydroxyphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide
- 5-(4-Halophenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide
- 5-(4-Alkylphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
5-(4-Methoxyphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-(2-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-12-5-3-4-6-15(12)19-18(21)16-11-17(23-20-16)13-7-9-14(22-2)10-8-13/h3-11H,1-2H3,(H,19,21) |
InChI Key |
CSIXONNTMDNWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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